4-oxo-3-phenyl-4H-chromen-7-yl 2-fluorobenzoate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-oxo-3-phenyl-4H-chromen-7-yl 2-fluorobenzoate typically involves the acylation of 7-hydroxy-4H-chromen-4-one with 2-fluorobenzoyl chloride in the presence of a base such as triethylamine. This reaction is carried out under mild conditions, often at room temperature, to yield the desired ester . The crude product is then purified by flash chromatography on silica gel using dichloromethane as an eluent .
Industrial Production Methods
Industrial production methods for this compound may involve scalable green synthesis approaches. These methods include the use of recyclable catalysts, reactions in aqueous media, and solvent-free reactions to minimize waste and enhance yield . Microwave and ultrasound irradiation are also employed to reduce reaction times and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
4-oxo-3-phenyl-4H-chromen-7-yl 2-fluorobenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into hydroxy derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorobenzoate moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products Formed
The major products formed from these reactions include quinones, hydroxy derivatives, and substituted chromen derivatives .
Scientific Research Applications
4-oxo-3-phenyl-4H-chromen-7-yl 2-fluorobenzoate has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound exhibits various biological activities, including anticancer, antimicrobial, and antioxidant properties.
Medicine: It has potential therapeutic applications due to its biological activities, making it a candidate for drug development.
Industry: The compound is used in the production of pigments, cosmetics, and laser dyes.
Mechanism of Action
The mechanism of action of 4-oxo-3-phenyl-4H-chromen-7-yl 2-fluorobenzoate involves its interaction with specific molecular targets and pathways. The compound’s biological activities are attributed to its ability to modulate various enzymes and receptors. For example, it can inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to anticancer effects . The compound also exhibits antioxidant properties by scavenging free radicals and reducing oxidative stress .
Comparison with Similar Compounds
Similar Compounds
4-oxo-3-phenyl-4H-chromen-7-yl acetate: This compound is similar in structure but has an acetate group instead of a fluorobenzoate group.
2-methyl-4-oxo-3-phenyl-4H-chromen-7-yl acetate: This derivative has a methyl group at the 2-position and an acetate group at the 7-position.
3-(4-oxo-4H-benzo[h]chromen-2-yl)benzoic acid: This compound has a benzoic acid moiety instead of a fluorobenzoate group.
Uniqueness
4-oxo-3-phenyl-4H-chromen-7-yl 2-fluorobenzoate is unique due to the presence of the fluorobenzoate group, which imparts distinct chemical and biological properties. The fluorine atom enhances the compound’s stability and lipophilicity, making it more effective in biological systems .
Properties
IUPAC Name |
(4-oxo-3-phenylchromen-7-yl) 2-fluorobenzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H13FO4/c23-19-9-5-4-8-16(19)22(25)27-15-10-11-17-20(12-15)26-13-18(21(17)24)14-6-2-1-3-7-14/h1-13H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBTIAPCQMGJYRA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3)OC(=O)C4=CC=CC=C4F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H13FO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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